molecular formula C17H13N3O2 B2547212 N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-52-2

N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2547212
CAS No.: 2034447-52-2
M. Wt: 291.31
InChI Key: LKQUKBRXCNLXRN-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that features a biphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The biphenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can interact with active sites through hydrogen bonding and π-π stacking interactions. These interactions can inhibit the activity of specific enzymes or modulate receptor functions .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to the combination of the biphenyl and pyrimidine moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-oxo-N-(2-phenylphenyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-15(18-11-19-16)17(22)20-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUKBRXCNLXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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